(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
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Overview
Description
®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a tert-butyl group, an ethyl group, and a carboxylate group attached to the piperazine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-ethylpiperazine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate
- 1-(2-Hydroxyethyl)piperazine derivatives
Uniqueness
®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the tert-butyl and ethyl groups, which confer distinct chemical and biological properties. These features make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFFBNCKEZSWAK-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662550 |
Source
|
Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217443-56-5 |
Source
|
Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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